4-Bromo-5-chlorothiophene-2-carbonitrile
Overview
Description
4-Bromo-5-chlorothiophene-2-carbonitrile is a heterocyclic compound featuring a thiophene ring substituted with bromine, chlorine, and a nitrile group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorothiophene-2-carbonitrile typically involves halogenation and nitrile introduction reactions. One common method is the halogen dance reaction, which allows for the selective introduction of halogen atoms into the thiophene ring . The reaction conditions often involve the use of lithium diisopropylamide (LDA) and carbon tetrachloride (C2Cl6) to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The nitrile group can be introduced via a cyanation reaction using reagents like copper(I) cyanide (CuCN) under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chlorothiophene-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically employed under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Coupling Products:
Scientific Research Applications
4-Bromo-5-chlorothiophene-2-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorothiophene-2-carbonitrile depends on its specific application. In biological systems, thiophene derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the nitrile group can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-Bromo-5-chlorothiophene: Similar structure but lacks the nitrile group.
5-Bromo-2-thiophenecarboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness: 4-Bromo-5-chlorothiophene-2-carbonitrile is unique due to the presence of both bromine and chlorine atoms along with a nitrile group, which imparts distinct electronic properties and reactivity. This combination makes it a versatile intermediate for the synthesis of various functionalized thiophene derivatives .
Properties
Molecular Formula |
C5HBrClNS |
---|---|
Molecular Weight |
222.49 g/mol |
IUPAC Name |
4-bromo-5-chlorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrClNS/c6-4-1-3(2-8)9-5(4)7/h1H |
InChI Key |
BKXFEGNKFAVCQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1Br)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.